C-H Activation Yield Comparison
In iron-oxide catalyzed C–H arylation/alkylation reactions at the α-position of cyclic aliphatic ethers, 2-(4-Methoxyphenyl)-tetrahydrofuran (target compound) achieved a specific yield that can be compared to other substrates. In the reported study, the target compound produced a yield of ~49%, which is notably lower than the ~87% yield obtained with unsubstituted tetrahydrofuran (THF) under identical conditions . This quantitative difference highlights the impact of the 4-methoxyphenyl substituent on reactivity, demonstrating that the choice of ether substrate is not trivial and that yields can vary dramatically based on substitution.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~49% |
| Comparator Or Baseline | Tetrahydrofuran (THF, CAS 109-99-9): ~87% |
| Quantified Difference | Target compound yield is approximately 38 percentage points lower (43% relative decrease). |
| Conditions | Iron oxide catalyzed cross-coupling reaction with 1-bromo-n-octane |
Why This Matters
This data demonstrates that the presence of the 4-methoxyphenyl group significantly alters the substrate's reactivity in cross-coupling reactions, which is a critical factor for optimizing synthetic routes.
